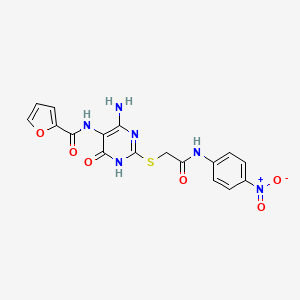

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide: is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitrophenyl group, a thioether linkage, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline, ethyl 2-bromoacetate, and 2-thiouracil.

Step 1: The first step involves the nucleophilic substitution reaction between 4-nitroaniline and ethyl 2-bromoacetate to form ethyl 2-(4-nitrophenylamino)acetate.

Step 2: The ester is then hydrolyzed to yield 2-(4-nitrophenylamino)acetic acid.

Step 3: The acid is coupled with 2-thiouracil under dehydrating conditions to form the intermediate 2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-amine.

Step 4: Finally, the intermediate is reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitrophenyl group can undergo reduction to form the corresponding aniline derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Reduction: 4-amino-2-((2-((4-aminophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide.

Substitution: Various alkylated or acylated derivatives depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound with significant potential in various scientific research applications. Its unique structure, which includes a furan ring and a pyrimidine moiety, suggests diverse biological activities that can be explored in medicinal chemistry, pharmacology, and biochemistry.

Medicinal Chemistry

The compound's structure indicates potential as a lead molecule in drug discovery. Its ability to interact with various biological targets makes it suitable for:

- Anticancer Research: Compounds with similar structures have shown promise as anticancer agents by inhibiting specific pathways involved in tumor growth.

- Antimicrobial Activity: The presence of the nitrophenyl group suggests potential antibacterial or antifungal properties, which can be investigated further through in vitro studies.

Research has indicated that compounds with similar structural motifs can exhibit:

- Inhibition of Enzymatic Activity: Compounds targeting specific enzymes related to cancer or infectious diseases could be developed from this compound.

- Modulation of Signaling Pathways: The ability of the compound to influence cellular signaling pathways can be explored, particularly in the context of inflammation or immune response.

Pharmacological Investigations

The pharmacokinetics and pharmacodynamics of this compound can be studied to understand:

- Bioavailability and Metabolism: Investigating how the compound is absorbed, distributed, metabolized, and excreted in biological systems is crucial for its development as a therapeutic agent.

- Toxicology Studies: Assessing the safety profile through toxicity studies will be essential before any clinical application.

Material Science

Beyond biological applications, this compound may also find use in material science due to its unique chemical properties:

- Synthesis of Novel Polymers: The functional groups present may allow for polymerization processes that could lead to new materials with specific properties.

Table 1: Summary of Research Applications

| Application Area | Potential Uses | Relevant Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial compounds | Various studies on similar compounds |

| Biological Activity | Enzyme inhibition, signaling modulation | Investigations into enzyme interactions |

| Pharmacological | Bioavailability studies, toxicity assessments | Pharmacokinetic profiling |

| Material Science | Development of polymers | Research on functional materials |

Case Study Examples

- Anticancer Activity : A study exploring derivatives of pyrimidine compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Research on nitrophenyl-substituted compounds indicated promising antibacterial activity against resistant strains of bacteria, highlighting the need for further exploration of this compound in similar contexts.

Wirkmechanismus

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The nitrophenyl group could participate in redox reactions, while the pyrimidine ring might intercalate with DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: Similar structure but with a benzamide group instead of a furan ring.

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring in N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Biologische Aktivität

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring and various functional groups, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16N6O5S, with a molecular weight of approximately 440.4 g/mol. It contains several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C19H16N6O5S |

| Molecular Weight | 440.4 g/mol |

| CAS Number | 888413-95-4 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of specific enzymes or disruption of bacterial cellular pathways .

Key Findings:

- Inhibition Studies : The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 66 µM against S. aureus, indicating potent antibacterial properties .

- Broader Spectrum : It has also been noted for antifungal activity against Candida albicans and Cryptococcus neoformans, attributed to its structural features that enhance interaction with microbial targets .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Its structural components suggest it may interfere with cancer cell proliferation and induce apoptosis.

Case Study:

A study conducted on HeLa cells demonstrated that derivatives of the compound exhibited cytotoxic effects, leading to significant reductions in cell viability at higher concentrations . The presence of the nitrophenyl group is thought to play a critical role in enhancing its anticancer efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Cell Membrane Disruption : Interaction with the lipid bilayer of microbial cells can lead to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

Structure–Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Nitro Group | Enhances antimicrobial activity |

| Amino Group | Contributes to cytotoxicity |

| Thioether Linkage | Increases solubility and bioavailability |

Eigenschaften

IUPAC Name |

N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O6S/c18-14-13(20-15(25)11-2-1-7-29-11)16(26)22-17(21-14)30-8-12(24)19-9-3-5-10(6-4-9)23(27)28/h1-7H,8H2,(H,19,24)(H,20,25)(H3,18,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFLFQXXGNOFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.